ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate
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Overview
Description
Ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a complex organic compound belonging to the class of furo[3,2-b]pyrrole derivatives This compound features a fused bicyclic structure comprising a furan ring and a pyrrole ring, which are essential components in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves multistep organic reactions. One common approach is the cyclization of appropriately substituted furan derivatives with pyrrole precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form derivatives such as furoic acids.
Reduction: The compound can be reduced to yield corresponding alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols, along with strong bases like sodium hydride (NaH), are employed.
Major Products Formed:
Oxidation: Furoic acids and their derivatives.
Reduction: Alcohols and amines.
Substitution: Amides, esters, and other substituted derivatives.
Scientific Research Applications
Ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate exerts its effects depends on its specific application. For instance, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Furo[3,2-b]pyrrole derivatives: These compounds share the core structure but differ in substituents and functional groups.
Indole derivatives: While structurally different, indole derivatives also exhibit similar biological activities and applications.
Uniqueness: Ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate is unique due to its specific combination of the cyclopropyl group and the ester functionality, which can influence its reactivity and biological activity compared to other similar compounds.
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Properties
Molecular Formula |
C12H13NO3 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-2-15-12(14)9-5-10-11(13-9)8(6-16-10)7-3-4-7/h5-7,13H,2-4H2,1H3 |
InChI Key |
CKZIDWJZAWLTDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CO2)C3CC3 |
Origin of Product |
United States |
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